molecular formula C16H15BrN4OS B12149965 3-[(3-Bromophenyl)methylthio]-5-(4-methoxyphenyl)-1,2,4-triazole-4-ylamine

3-[(3-Bromophenyl)methylthio]-5-(4-methoxyphenyl)-1,2,4-triazole-4-ylamine

Cat. No.: B12149965
M. Wt: 391.3 g/mol
InChI Key: AQEJEXRKAGKATE-UHFFFAOYSA-N
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Description

3-[(3-Bromophenyl)methylthio]-5-(4-methoxyphenyl)-1,2,4-triazole-4-ylamine is a triazole derivative featuring a 1,2,4-triazole core substituted at positions 3 and 3. The 3-position bears a (3-bromophenyl)methylthio group, while the 5-position is occupied by a 4-methoxyphenyl moiety . This compound belongs to a broader class of nitrogen-containing heterocycles known for diverse biological activities, including antimicrobial, antifungal, and anticancer properties .

Properties

Molecular Formula

C16H15BrN4OS

Molecular Weight

391.3 g/mol

IUPAC Name

3-[(3-bromophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C16H15BrN4OS/c1-22-14-7-5-12(6-8-14)15-19-20-16(21(15)18)23-10-11-3-2-4-13(17)9-11/h2-9H,10,18H2,1H3

InChI Key

AQEJEXRKAGKATE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2N)SCC3=CC(=CC=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Bromophenyl)methylthio]-5-(4-methoxyphenyl)-1,2,4-triazole-4-ylamine typically involves a multi-step process. One common method includes the reaction of 3-bromobenzyl chloride with sodium thiolate to form the corresponding thioether. This intermediate is then reacted with 4-methoxyphenylhydrazine and triethyl orthoformate to yield the desired triazole compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Bromophenyl)methylthio]-5-(4-methoxyphenyl)-1,2,4-triazole-4-ylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(3-Bromophenyl)methylthio]-5-(4-methoxyphenyl)-1,2,4-triazole-4-ylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(3-Bromophenyl)methylthio]-5-(4-methoxyphenyl)-1,2,4-triazole-4-ylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .

Comparison with Similar Compounds

Key Structural Features :

  • Triazole Core : The 1,2,4-triazole ring provides a rigid scaffold for functional group attachment, influencing electronic and steric properties.
  • Bromophenylmethylthio Group : The 3-bromo substitution on the benzylthio group may enhance lipophilicity and influence binding to biological targets.

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Triazole derivatives with modifications at positions 3, 4, and 5 have been synthesized and studied extensively. Below is a comparative analysis of key analogues:

Compound Name Substituents (Position 3) Substituents (Position 5) Biological Activity Key Reference
3-[(3-Bromophenyl)methylthio]-5-(4-methoxyphenyl)-1,2,4-triazole-4-ylamine (3-Bromophenyl)methylthio 4-Methoxyphenyl Not explicitly reported
3-((2-Methylbenzyl)thio)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine (2-Methylphenyl)methylthio 3,4,5-Trimethoxyphenyl Anticancer (hypothesized)
4-[(E)-(3-Bromobenzylidene)amino]-5-(3-chlorophenyl)-1H-1,2,4-triazole-5-thione (3-Bromobenzylidene)amino 3-Chlorophenyl Antimicrobial (potential)
4-(4-Bromophenyl)-1-(2,6-difluorobenzyl)-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione 3,4,5-Trimethoxyphenyl 4-Bromophenyl Structural studies only
3-(4-Bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole 4-Bromobenzyl Thiophen-2-yl Antimicrobial (tested)

Key Observations :

  • Substituent Effects on Activity : Compounds with electron-withdrawing groups (e.g., bromo, chloro) at the phenyl ring often exhibit enhanced antimicrobial activity compared to electron-donating groups (e.g., methoxy) .
  • Role of Thiol/Thione Groups : Derivatives with thione (C=S) groups, such as those in and , show improved binding to microbial enzymes compared to thioether (C-S-C) analogues .

Biological Activity

3-[(3-Bromophenyl)methylthio]-5-(4-methoxyphenyl)-1,2,4-triazole-4-ylamine (CAS Number: 587004-76-0) is a synthetic compound belonging to the class of 1,2,4-triazoles, which have garnered attention for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including its anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C16H15BrN4OS
  • Molecular Weight : 396.28 g/mol

The presence of the bromophenyl and methoxyphenyl groups contributes to its biological activity through various mechanisms, including interaction with biological receptors and enzymes.

Anti-inflammatory Activity

Recent studies have demonstrated that 1,2,4-triazole derivatives exhibit significant anti-inflammatory properties. In a study evaluating several derivatives similar to our compound, it was found that they could significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs) stimulated by lipopolysaccharides (LPS) and phytohemagglutinin (PHA) . Specifically, compounds similar to 3-[(3-Bromophenyl)methylthio]-5-(4-methoxyphenyl)-1,2,4-triazole-4-ylamine showed a decrease in TNF-α production by approximately 44–60% at higher concentrations.

Antimicrobial Activity

The antimicrobial potential of triazole derivatives has been extensively studied. The compound has shown effectiveness against both Gram-positive and Gram-negative bacterial strains. In vitro assays indicated that compounds with similar structures exhibited promising antibacterial activity . The specific mechanisms often involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The anticancer properties of triazole derivatives have been a focal point in recent research. Compounds structurally related to 3-[(3-Bromophenyl)methylthio]-5-(4-methoxyphenyl)-1,2,4-triazole-4-ylamine have demonstrated cytotoxic effects against various cancer cell lines. For instance, one study reported that certain derivatives exhibited selective cytotoxicity towards melanoma and breast cancer cells . The MTT assay results indicated significant reductions in cell viability at specific concentrations.

Study on Cytotoxicity

A notable study investigated the cytotoxic effects of various triazole derivatives against human melanoma IGR39 and triple-negative breast cancer MDA-MB-231 cell lines. The results showed that certain compounds were more effective in inhibiting cell proliferation compared to others, suggesting that structural modifications could enhance biological activity .

Anti-inflammatory Mechanism Assessment

Another study assessed the influence of triazole derivatives on cytokine release in stimulated PBMC cultures. The findings indicated that while most compounds reduced TNF-α levels significantly, some also enhanced IL-10 production, which is beneficial for mitigating chronic inflammation . This dual action highlights the therapeutic potential of these compounds in inflammatory diseases.

Data Tables

Activity Type Effect Observed Reference
Anti-inflammatoryDecreased TNF-α production by 44–60%
AntimicrobialEffective against Gram-positive/negative bacteria
AnticancerSignificant cytotoxicity against melanoma and breast cancer cells

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